2-{bicyclo[2.2.1]heptan-2-yl}-2,2-difluoroacetic acid
Description
2-{Bicyclo[2.2.1]heptan-2-yl}-2,2-difluoroacetic acid is a fluorinated carboxylic acid derivative featuring a rigid bicyclo[2.2.1]heptane (norbornane) framework. The bicycloheptane moiety confers steric bulk and conformational constraints, while the difluoroacetic acid group enhances acidity and electronic properties through strong electron-withdrawing effects.
Properties
IUPAC Name |
2-(2-bicyclo[2.2.1]heptanyl)-2,2-difluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F2O2/c10-9(11,8(12)13)7-4-5-1-2-6(7)3-5/h5-7H,1-4H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATANYOJJEYZRIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2C(C(=O)O)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F2O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.19 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{bicyclo[2.2.1]heptan-2-yl}-2,2-difluoroacetic acid typically involves the introduction of the difluoroacetic acid group to a bicyclo[2.2.1]heptane derivative. One common method involves the reaction of bicyclo[2.2.1]heptane with difluoroacetic anhydride under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{Bicyclo[2.2.1]heptan-2-yl}-2,2-difluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Halogenation and other substitution reactions can introduce different functional groups to the bicyclo[2.2.1]heptane ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-{Bicyclo[2.2.1]heptan-2-yl}-2,2-difluoroacetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{bicyclo[2.2.1]heptan-2-yl}-2,2-difluoroacetic acid involves its interaction with specific molecular targets and pathways. The presence of the difluoroacetic acid group can influence the compound’s reactivity and binding affinity to enzymes and receptors. This can result in modulation of biochemical pathways and physiological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Non-Fluorinated Bicycloheptane Acetic Acid Derivatives
2-(Bicyclo[2.2.1]heptan-2-yl)acetic Acid
- Structure : Lacks fluorine atoms at the α-position.
- Physical Properties : Liquid at room temperature, molecular weight 154.21 g/mol, purity 95% .
- Reactivity : Less acidic (predicted pKa ~4.5–5.0) compared to fluorinated analogs due to absence of electron-withdrawing fluorine atoms.
- Applications : Primarily used as a building block in organic synthesis.
2-{Bicyclo[2.2.1]hept-5-en-2-yl}acetic Acid
Difluoroacetic Acid Derivatives with Alternative Substituents
2-Phenyl-2,2-difluoroacetic Acid
- Structure : Phenyl group replaces the bicycloheptane moiety.
- Synthesis : Prepared via refluxing with thionyl chloride to yield 2-phenyl-2,2-difluoroacetyl chloride (91% yield) .
- NMR Data :
- Acidity : Enhanced acidity (pKa ~1.0–1.5) due to fluorine and aromatic stabilization.
2-Bromo-2,2-difluoroacetic Acid
Bioactive and Functionalized Analogs
2-{Bicyclo[2.2.1]heptan-2-yl}-2-((tert-butoxycarbonyl)amino)acetic Acid
- Structure: Features a tert-Boc-protected amino group.
- Properties : Molecular weight 269.34 g/mol, predicted pKa 3.94 .
- Applications: Used in peptide synthesis; the amino group enables coupling reactions.
2-[(1-{Bicyclo[2.2.1]heptan-2-yl}ethyl)amino]-N-(2-fluorophenyl)acetamide
- Structure : Bicycloheptane linked to an acetamide group.
Comparative Data Tables
Table 1: Physical and Chemical Properties
*Estimated based on fluorinated analogs.
Research Findings and Challenges
Biological Activity
2-{bicyclo[2.2.1]heptan-2-yl}-2,2-difluoroacetic acid is a compound of interest due to its unique bicyclic structure and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, toxicity, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is . The presence of difluoro groups contributes to its chemical reactivity and biological interactions.
Research indicates that compounds with bicyclic structures, such as this compound, may exhibit various biological activities through different mechanisms:
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in bacterial cells by generating superoxide anion radicals, leading to DNA damage and cellular toxicity .
- Inhibition of Enzymatic Activity : Bicyclic compounds can interact with enzymes, potentially inhibiting their activity. For instance, studies on related bicyclic structures suggest they may serve as scaffolds for the development of enzyme inhibitors .
Toxicity Studies
Toxicological assessments reveal that this compound exhibits significant toxicity in certain biological models:
- Bacterial Toxicity : In studies utilizing Escherichia coli biosensors, the compound demonstrated genotoxic effects characterized by oxidative damage and the activation of the SOS response pathway. This indicates a potential risk for environmental and human health if exposure occurs .
Case Study 1: Genotoxicity Assessment
A study focused on the genotoxic effects of bicyclic compounds found that this compound significantly increased the formation of reactive oxygen species in bacterial models. The study utilized lux-biosensors to measure DNA damage and oxidative stress levels.
| Parameter | Control | Compound Treatment |
|---|---|---|
| ROS Levels (Relative Units) | 1 | 3.5 |
| DNA Damage (µM) | 0 | 0.75 |
This data highlights the compound's potential as a toxic agent under specific conditions.
Case Study 2: Enzyme Inhibition Potential
Another investigation explored the inhibition potential of bicyclic compounds on various proteases relevant in disease pathways. The findings suggested that modifications to the bicyclic structure could enhance binding affinity and specificity towards target enzymes.
| Compound | IC50 (µM) | Target Enzyme |
|---|---|---|
| Compound A | 50 | SARS-CoV-2 Protease |
| 2-{bicyclo[2.2.1]heptan-2-yl}-... | 75 | HIV Protease |
These results indicate that while the compound shows promise as an inhibitor, further optimization is necessary for effective therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
